molecular formula C13H10N2O5S B1221786 4-Carboxy-4'-sulfoazobenzene

4-Carboxy-4'-sulfoazobenzene

Cat. No. B1221786
M. Wt: 306.3 g/mol
InChI Key: IDPOSZGKQSRDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-carboxy-4'-sulfoazobenzene is a member of the class of azobenzenes that is azobenzene in which the para position of one of the phenyl groups is substituted by a carboxy group, whilst that of the other phenyl group is substituted by a sulfo group. It is a sulfobenzoic acid, a monocarboxylic acid and a member of azobenzenes. It is a conjugate acid of a 4-carboxylato-4'-sulfonatoazobenzene.

Scientific Research Applications

Bacterial Utilization

A study isolated a bacterial strain (strain S5) capable of growing aerobically with 4-carboxy-4'-sulfoazobenzene as its sole carbon and energy source. This strain likely cleaves 4-carboxy-4'-sulfoazobenzene reductively under aerobic conditions, producing 4-aminobenzoate and 4-aminobenzenesulfonate, which are then mineralized through established degradation pathways (Blümel et al., 1998).

Chemical Functionalization

Research on the selective functionalization of aromatic C(sp2)-H bonds, particularly in the presence of benzylic C(sp3)-H bonds, utilized derivatives of azobenzenes like 4-carboxy-4'-sulfoazobenzene. These studies involve reactions catalyzed by metal complexes, offering insights into chemical synthesis and functional group modifications (Miura et al., 2017).

Photoresponsive Applications

A study developed photoresponsive peptide-azobenzene compounds, including derivatives of 4-carboxy-4'-sulfoazobenzene, for interaction with platinum surfaces. This research aimed at creating smart surfaces for biosensors and array platforms, illustrating the potential of 4-carboxy-4'-sulfoazobenzene in advanced material science (Dinçer et al., 2008).

Chelate Stability Research

The stability of metal chelate compounds involving 4-carboxy-4'-sulfoazobenzene was evaluated, providing insights into chelate stability orders among transition and alkaline earth metals. This research contributes to understanding the electronic effects and stability in coordination chemistry (Murakami et al., 1963).

properties

Product Name

4-Carboxy-4'-sulfoazobenzene

Molecular Formula

C13H10N2O5S

Molecular Weight

306.3 g/mol

IUPAC Name

4-[(4-sulfophenyl)diazenyl]benzoic acid

InChI

InChI=1S/C13H10N2O5S/c16-13(17)9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)21(18,19)20/h1-8H,(H,16,17)(H,18,19,20)

InChI Key

IDPOSZGKQSRDFE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)O

synonyms

4-carboxy-4'-sulfoazobenzene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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